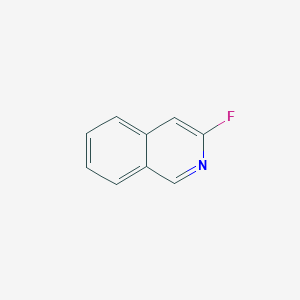
3-Fluoroisoquinoléine
Vue d'ensemble
Description
3-Fluoroisoquinoline is a fluorinated derivative of isoquinoline, a bicyclic aromatic heterocycle. Isoquinoline itself is a structural isomer of quinoline and contains a nitrogen atom within its heteroaromatic ring system.
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
3-Fluoroisoquinoline, like other fluoroquinolones, primarily targets two bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication .
Mode of Action
3-Fluoroisoquinoline interacts with its targets by forming complexes with these enzymes and DNA . These complexes block the movement of the DNA-replication fork, thereby inhibiting DNA replication . The strength of the carbon-fluorine bond imparts stability to 3-Fluoroisoquinoline, making it a potent inhibitor .
Biochemical Pathways
The primary biochemical pathway affected by 3-Fluoroisoquinoline is the DNA replication pathway . By inhibiting DNA gyrase and topoisomerase IV, 3-Fluoroisoquinoline disrupts the normal functioning of this pathway, leading to the cessation of bacterial growth .
Pharmacokinetics
These properties, along with the stability conferred by the carbon-fluorine bond, likely contribute to the bioavailability of 3-Fluoroisoquinoline .
Result of Action
The molecular effect of 3-Fluoroisoquinoline’s action is the inhibition of bacterial DNA replication, leading to the cessation of bacterial growth . On a cellular level, this results in the death of the bacterial cells .
Analyse Biochimique
Biochemical Properties
3-Fluoroisoquinoline plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluorine atom in its structure can influence the compound’s reactivity and binding affinity. For instance, 3-Fluoroisoquinoline has been shown to inhibit certain cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics . Additionally, it can interact with proteins involved in cell signaling pathways, potentially modulating their activity and affecting downstream biological processes .
Cellular Effects
The effects of 3-Fluoroisoquinoline on cellular processes are diverse and depend on the specific cell type and context. In some cell types, 3-Fluoroisoquinoline has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling. This modulation can result in altered cell proliferation, differentiation, and apoptosis. Additionally, 3-Fluoroisoquinoline has been shown to affect the expression of genes involved in metabolic pathways, potentially leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 3-Fluoroisoquinoline exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . For instance, 3-Fluoroisoquinoline can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites. Additionally, 3-Fluoroisoquinoline can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
The effects of 3-Fluoroisoquinoline can change over time in laboratory settings, depending on factors such as stability and degradation. In vitro studies have shown that 3-Fluoroisoquinoline is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental conditions, such as high temperatures or extreme pH, can lead to the breakdown of the compound and a reduction in its biological activity. In vivo studies have also indicated that the long-term effects of 3-Fluoroisoquinoline on cellular function can vary, with some cells showing adaptive responses to prolonged exposure .
Dosage Effects in Animal Models
The effects of 3-Fluoroisoquinoline in animal models are dose-dependent, with different dosages resulting in varying biological outcomes. At low doses, 3-Fluoroisoquinoline has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are likely due to the compound’s ability to disrupt critical biochemical processes and induce oxidative stress . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response.
Metabolic Pathways
3-Fluoroisoquinoline is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway is its metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites . These metabolites can further interact with cellular components, potentially leading to oxidative stress and cellular damage. Additionally, 3-Fluoroisoquinoline can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and other central metabolic pathways . This modulation can result in changes in metabolite levels and overall cellular energy balance.
Transport and Distribution
The transport and distribution of 3-Fluoroisoquinoline within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 3-Fluoroisoquinoline can bind to specific proteins, such as albumin, which can facilitate its distribution to different cellular compartments. The localization and accumulation of 3-Fluoroisoquinoline within specific tissues can also be influenced by its interactions with transporters, such as the ATP-binding cassette (ABC) transporters .
Subcellular Localization
The subcellular localization of 3-Fluoroisoquinoline can significantly impact its activity and function. The compound has been observed to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is often mediated by specific targeting signals or post-translational modifications that direct the compound to its target compartments. For instance, 3-Fluoroisoquinoline can be targeted to the mitochondria through interactions with mitochondrial targeting sequences, where it can influence mitochondrial function and energy production . Additionally, the compound’s localization to the nucleus can affect gene expression by interacting with nuclear receptors and transcription factors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroisoquinoline can be achieved through several methodologies:
Direct Fluorination: One approach involves the direct introduction of a fluorine atom onto the isoquinoline ring.
Cyclization of Pre-Fluorinated Precursors: Another method involves the cyclization of precursors bearing pre-fluorinated benzene rings.
Industrial Production Methods: Industrial production of 3-Fluoroisoquinoline typically involves scalable versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and the availability of starting materials. Optimization of reaction conditions, including temperature, solvent, and catalyst selection, is crucial for efficient large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: Cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, can be employed to form carbon-carbon bonds, expanding the structural diversity of 3-Fluoroisoquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions include various substituted isoquinolines, oxidized derivatives, and coupled products with extended aromatic systems .
Comparaison Avec Des Composés Similaires
3-Fluoroquinoline: Similar in structure but with a quinoline backbone instead of isoquinoline.
4-Fluoroisoquinoline: Another fluorinated isoquinoline derivative with the fluorine atom at the fourth position.
3,5-Difluoroisoquinoline: Contains two fluorine atoms at the third and fifth positions.
Uniqueness: 3-Fluoroisoquinoline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.
Propriétés
IUPAC Name |
3-fluoroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWZAGQENHHNKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348832 | |
| Record name | 3-fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
396-29-2 | |
| Record name | 3-fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



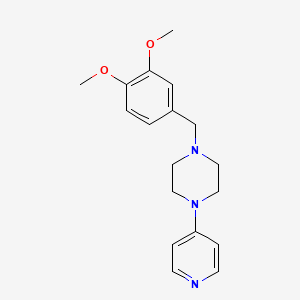
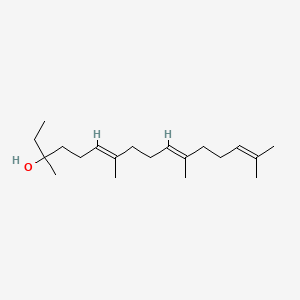
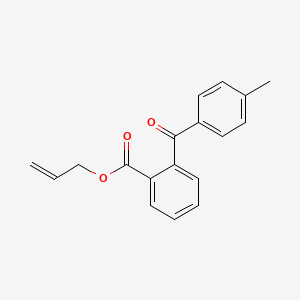
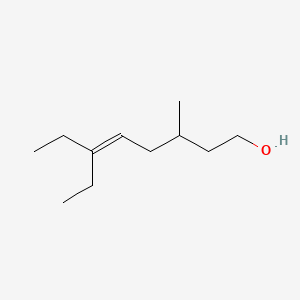
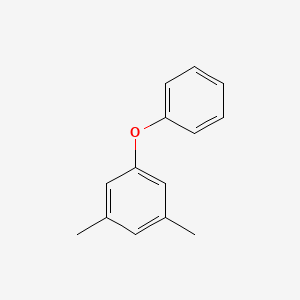

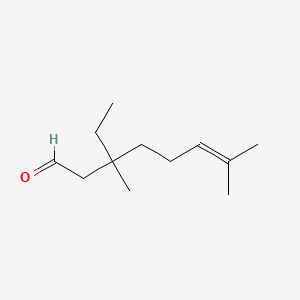


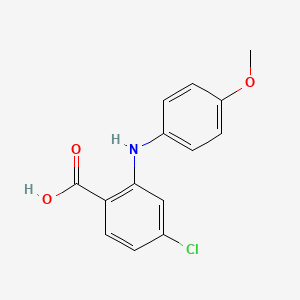
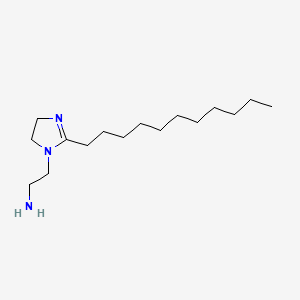
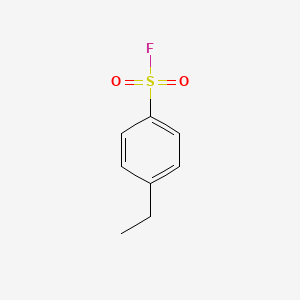
![6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B1619728.png)
